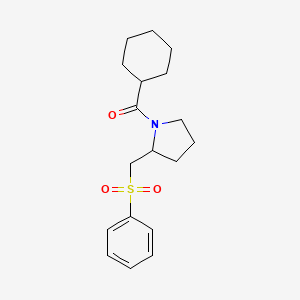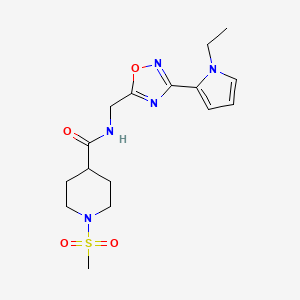![molecular formula C22H24N2O2S B2504699 1-[(Naphthalen-1-yl)methyl]-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea CAS No. 2319877-02-4](/img/structure/B2504699.png)
1-[(Naphthalen-1-yl)methyl]-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(Naphthalen-1-yl)methyl]-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea, also known as Compound A, is a synthetic small molecule that has been gaining attention in the scientific community due to its potential use in various research applications.
Scientific Research Applications
Conformational Adjustments in Urea and Thiourea Assemblies
Research has explored the conformational adjustments in urea and thiourea derivatives, highlighting the structural nuances and self-assembly capabilities of these compounds. Such studies have implications for understanding molecular interactions and designing materials with specific structural characteristics (Phukan & Baruah, 2016).
Fluorescent Chemosensors
Naphthalene derivatives containing urea groups have shown significant potential as fluorescent chemosensors, demonstrating unique absorption and fluorescence peaks in the presence of specific ions like fluoride. These findings underscore the utility of naphthalene-urea compounds in sensing applications, contributing to the development of selective chemosensors for environmental and biological monitoring (Cho et al., 2003).
Metal Ion Sensing and Cell Imaging
A naphthalene-thiophene hybrid molecule has been employed as a fluorescent AND logic gate with zinc and acetate ions as inputs, illustrating the compound's potential in molecular logic and intracellular zinc detection. This highlights the adaptability of naphthalene-thiophene-urea derivatives in creating complex sensing mechanisms for bioimaging and diagnostic purposes (Karak et al., 2013).
Selective Sensing for Copper Ions
Investigations into naphthalene derivatives with urea groups have also revealed their high selectivity and sensitivity for detecting copper ions through fluorescence. This research contributes to the field of metal ion sensing, providing insights into designing selective sensors for copper, which is crucial for environmental monitoring and industrial processes (Yang et al., 2006).
Structural Characterization and Photoluminescence
The structural characterization and photoluminescence studies of urea and thiourea derivatives offer foundational knowledge for developing materials with specific optical properties. Such research aids in the design of photoluminescent materials for applications ranging from optical devices to sensors (Baruah & Brahma, 2023).
properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[(4-thiophen-3-yloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c25-21(23-14-18-6-3-5-17-4-1-2-7-20(17)18)24-16-22(9-11-26-12-10-22)19-8-13-27-15-19/h1-8,13,15H,9-12,14,16H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGVEYSHCYIRCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NCC2=CC=CC3=CC=CC=C32)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2504624.png)


![3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-4-iodo-1H-pyrazole](/img/structure/B2504628.png)

![Ethyl 2-(cyclohexanecarboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2504631.png)
![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504632.png)


